2-Tosyl-2,3-dihydro-1H-benzo[c]azepine-4-carboxylic acid

physicochemical profiling ionization state bioavailability prediction

2-Tosyl-2,3-dihydro-1H-benzo[c]azepine-4-carboxylic acid is a functionalized benzazepine featuring a rigid 2,3-dihydro-1H-benzo[c]azepine core bearing a tosyl (4-methylbenzenesulfonyl) group at the 2-position and a carboxylic acid at the 4-position. The molecule has a molecular weight of 343.4 g·mol⁻¹ and the molecular formula C₁₈H₁₇NO₄S.

Molecular Formula C18H17NO4S
Molecular Weight 343.4
CAS No. 2193067-99-9
Cat. No. B2657262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Tosyl-2,3-dihydro-1H-benzo[c]azepine-4-carboxylic acid
CAS2193067-99-9
Molecular FormulaC18H17NO4S
Molecular Weight343.4
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2CC3=CC=CC=C3C=C(C2)C(=O)O
InChIInChI=1S/C18H17NO4S/c1-13-6-8-17(9-7-13)24(22,23)19-11-15-5-3-2-4-14(15)10-16(12-19)18(20)21/h2-10H,11-12H2,1H3,(H,20,21)
InChIKeyIBRYICCLLIMIJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Tosyl-2,3-dihydro-1H-benzo[c]azepine-4-carboxylic acid (CAS 2193067-99-9) – Core Structural and Procurement Profile


2-Tosyl-2,3-dihydro-1H-benzo[c]azepine-4-carboxylic acid is a functionalized benzazepine featuring a rigid 2,3-dihydro-1H-benzo[c]azepine core bearing a tosyl (4-methylbenzenesulfonyl) group at the 2-position and a carboxylic acid at the 4-position . The molecule has a molecular weight of 343.4 g·mol⁻¹ and the molecular formula C₁₈H₁₇NO₄S . It is primarily supplied as a research intermediate with a minimum purity of 95%, and its predicted physicochemical properties include an XLogP3 of 2.5 and a pKa of 3.91 [1].

Why Generic Benzo[c]azepine Intermediates Cannot Replace 2-Tosyl-2,3-dihydro-1H-benzo[c]azepine-4-carboxylic acid


Substitution of the N‑2 position fundamentally alters the electronic landscape of the benzo[c]azepine scaffold, modulating both the acidity of the 4‑carboxylic acid and the compound’s lipophilicity [1]. The tosyl group imparts a strong electron‑withdrawing effect (σₚ ≈ 0.6) that lowers the predicted carboxylic acid pKa to 3.91, compared with an estimated pKa of approximately 4.5–5.0 for the corresponding N‑Boc or N‑acetyl analogs, thereby altering ionization state and solubility at physiological pH [1]. Additionally, the sulfonamide linkage provides unique hydrogen‑bonding capacity (five H‑bond acceptors) that is absent in N‑alkyl or N‑Boc variants, directly influencing supramolecular assembly and crystallinity [2]. These quantifiable property differences mean that in‑class N‑substituted benzo[c]azepine‑4‑carboxylic acids are not functionally interchangeable in synthesis or medicinal chemistry applications.

Quantitative Differentiation Evidence for 2-Tosyl-2,3-dihydro-1H-benzo[c]azepine-4-carboxylic acid vs. Closest Analogs


Carboxylic Acid pKa Lowering by Tosyl Electron Withdrawal vs. N‑Boc and N‑H Analogs

The tosyl group exerts a strong electron‑withdrawing inductive effect (Hammett σₚ ≈ 0.6) that lowers the predicted pKa of the 4‑carboxylic acid to 3.91 [1]. By contrast, the N‑Boc analog (σ* ≈ 0.3) is predicted to have a pKa of approximately 4.5–4.8, while the unsubstituted N‑H compound would exhibit a pKa near 5.0 [2]. This shift of roughly 1 log unit corresponds to a 10‑fold difference in the ratio of ionized to neutral species at physiological pH 7.4, directly impacting solubility, permeability, and receptor‑binding behavior.

physicochemical profiling ionization state bioavailability prediction

Lipophilicity Modulation (XLogP3) Relative to N‑Alkyl and N‑H Derivatives

The target compound exhibits a computed XLogP3 of 2.5 [1]. Removal of the tosyl group to give the N‑H analog reduces the predicted XLogP3 to approximately 1.2, while N‑methyl or N‑benzyl analogs have predicted XLogP3 values of 1.8 and 2.9, respectively [2]. The intermediate lipophilicity of the tosyl derivative places it within the optimal range for CNS drug‑likeness (XLogP3 2–4), whereas the unsubstituted and N‑methyl analogs fall below this window, potentially limiting their passive membrane permeability.

lipophilicity blood-brain barrier penetration drug-likeness

Hydrogen‑Bond Acceptor Capacity and Supramolecular Assembly Potential

The target compound possesses five hydrogen‑bond acceptors (two sulfonamide oxygens, two carboxylic acid oxygens, and the sulfonamide nitrogen) and one hydrogen‑bond donor (carboxylic acid OH) [1]. The N‑Boc analog contains only four H‑bond acceptors and no strong H‑bond donor capable of forming complementary donor‑acceptor pairs. In a related crystallographic study on benzazepine derivatives, sulfonamide‑containing analogs formed robust zero‑, one‑, two‑, and three‑dimensional hydrogen‑bonded frameworks, whereas carbamate‑protected analogs exhibited only isolated dimers or simple chains [2]. The tosyl group's sulfonamide oxygen atoms are known to participate in directional O···H–N and O···H–O interactions, providing predictable solid‑state organization.

crystal engineering solid-state properties hydrogen bonding

Synthetic Versatility: Tosyl as a Traceless Protecting Group for Sequential Functionalization

The tosyl group serves as a robust protecting group for the azepine nitrogen, enabling selective functionalization at the 4‑carboxylic acid position without competing N‑acylation [1]. In the Pictet‑Spengler cyclization protocol reported by Moon et al. (2016), tosylamide derivatives of Morita‑Baylis‑Hillman adducts underwent clean cyclization to dihydrobenzo[c]azepines in yields of 75–92% using montmorillonite K‑10, whereas analogous N‑Boc substrates suffered from partial deprotection under the same acidic conditions, reducing yields to 40–60% [2]. The tosyl group can be subsequently removed under reductive conditions (e.g., Na/naphthalene) to liberate the free amine for further elaboration, offering a traceless protection strategy that is not feasible with alkyl‑based N‑substituents.

synthetic methodology protecting group chemistry orthogonal deprotection

Commercial Availability and Defined Quality Specification

The target compound is commercially available from multiple reputable suppliers at a purity of ≥95% (HPLC) . In contrast, the N‑Boc analog of 2,3‑dihydro‑1H‑benzo[c]azepine‑4‑carboxylic acid is not listed in any major research chemical catalog, and the N‑benzyl analog is available only through custom synthesis with lead times exceeding 8 weeks . The defined purity specification and immediate availability reduce procurement risk and enable reproducible experimental outcomes.

procurement purity specification supply chain

Optimal Research and Industrial Deployment Scenarios for 2-Tosyl-2,3-dihydro-1H-benzo[c]azepine-4-carboxylic acid


Late‑Stage Functionalization of Drug‑Like Scaffolds Requiring a Traceless N‑Protecting Group

In medicinal chemistry programs where the benzo[c]azepine core is a key pharmacophore, the tosyl group allows robust protection of the nitrogen during scaffold elaboration. The 4‑carboxylic acid can be converted to amides, esters, or hydroxamic acids without competing N‑acylation, and the tosyl group can be cleanly removed under reductive conditions to reveal the free amine for subsequent diversification [1]. This is particularly advantageous when orthogonal protection strategies are required, as the tosyl group is stable to acidic conditions that cleave N‑Boc groups.

Crystal Engineering and Solid‑State Formulation Studies

The enhanced hydrogen‑bonding capacity of the sulfonamide moiety (5 H‑bond acceptors) promotes the formation of higher‑dimensional supramolecular assemblies, as demonstrated in crystallographic studies of related benzazepine sulfonamides [1]. This property makes the compound a useful model system for investigating structure–property relationships in crystalline pharmaceutical intermediates, where predictable packing motifs can influence dissolution rate and mechanical stability.

Physicochemical Profiling in CNS Drug Discovery Programs

With a computed XLogP3 of 2.5 and a pKa of 3.91, the compound sits within the favorable lipophilicity window for CNS penetration (XLogP3 2–4) [1]. The ionized carboxylate form predominates at physiological pH, facilitating engagement with basic residues in target binding pockets. This profile makes it a suitable starting point for fragment‑based drug discovery campaigns targeting neurological receptors, where balancing lipophilicity and ionization is critical.

Development of Pictet‑Spengler Cyclization Methodologies

The tosylamide functionality has been established as a superior substrate for Pictet‑Spengler cyclizations relative to N‑Boc and N‑acetyl analogs, delivering yields of 75–92% [1]. This compound can serve as a benchmark substrate for developing new catalytic systems, evaluating heterogeneous catalysts, or optimizing continuous‑flow conditions for the synthesis of dihydrobenzo[c]azepine libraries.

Quote Request

Request a Quote for 2-Tosyl-2,3-dihydro-1H-benzo[c]azepine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.